(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-2-3-13-15(10-12)24-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGGUQOUJWUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions
Preparation of 6-Methylbenzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.
Formation of Piperazine Derivative: The 6-methylbenzo[d]thiazole is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Attachment of Pyrazine Moiety: The final step involves the coupling of the piperazine derivative with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine or pyrazine rings.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, making it a subject of interest for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Piperazine-Pyrazine Derivatives with Aromatic Substitutions
- 7c: (4-(4-Chlorobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone
- 7d: (4-(4-Bromobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone
- 7e: (4-(4-Methoxybenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone
Key Observations :
- The target compound’s benzo[d]thiazole group may confer enhanced π-π stacking compared to halogenated benzyl groups in 7c/d.
- Methoxy substitution (7e) likely improves solubility but reduces steric bulk compared to halogens.
- Low yields (11–30%) in 7c/d/e suggest synthetic challenges in coupling bulky aromatic groups to piperazine-pyrazine scaffolds .
Piperazine-Thiazole/Urea Hybrids ()
Example Compounds :
- 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- 11d : 1-(4-Trifluoromethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
| Property | Target Compound (6-Methylbenzo[d]thiazol) | 11a (3-Fluorophenyl) | 11d (4-CF3-Phenyl) |
|---|---|---|---|
| Yield | Not reported | 85.1% | 85.3% |
| ESI-MS [M+H]+ | Not reported | 484.2 | 534.1 |
| Key Functional Group | Methanone linker | Urea linker | Urea linker |
Key Observations :
- Urea-based analogs (11a–11o) exhibit higher yields (83–88%) compared to methanone-linked derivatives (7c–e), likely due to milder reaction conditions .
Thiophene- and Imidazo[2,1-b]thiazole Derivatives ()
Example Compounds :
- 22: (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
- 9ce: (4-((4-Tert-butylphenyl)sulfonyl)piperazin-1-yl)(5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
Key Observations :
- Thiophene and imidazo[2,1-b]thiazole substituents (22, 9ce) increase molecular complexity and may enhance binding to hydrophobic pockets in enzymes.
- The target compound’s pyrazine ring offers a compact, planar structure for efficient π-stacking, contrasting with the bulkier thiophene/imidazole systems.
Substituent Effects on Pharmacokinetic Properties
- Electron-Withdrawing Groups (e.g., Cl, Br in 7c/d): Increase metabolic stability but reduce solubility.
- Electron-Donating Groups (e.g., OCH3 in 7e): Improve solubility but may accelerate oxidative metabolism.
- Benzo[d]thiazole vs. Benzyl : The 6-methylbenzo[d]thiazole in the target compound likely enhances rigidity and aromatic interactions compared to flexible benzyl groups in 7c–e .
Biological Activity
The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a derivative of benzothiazole and piperazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can be represented as follows:
Benzothiazole derivatives, including this compound, have shown various mechanisms of action against cancer cells. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound has been reported to inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : It triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase, preventing cancer cells from dividing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives:
- In vitro Studies : Various derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (HCT-116) cancers. For example, one study reported a GI50 value of 7.9 µM against HCT-116 cells for a similar benzothiazole derivative .
Structure-Activity Relationship (SAR)
The structural modifications in benzothiazole derivatives significantly impact their biological activity. For instance, the introduction of halogen groups has been associated with enhanced antiproliferative effects .
Case Studies
- Study on Piperazine Derivatives : A study synthesized various piperazine-based benzothiazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity .
- Mechanistic Insights : Another research focused on the mechanism by which these compounds induce apoptosis. It was found that they lead to an increase in reactive oxygen species (ROS) levels, which is critical for triggering apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
